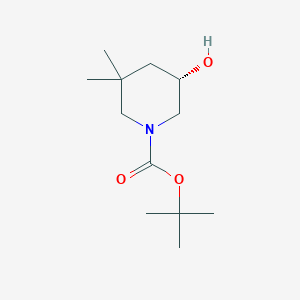

tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Description

tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 2091004-97-4) is a chiral heterocyclic compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . Its structure features a piperidine ring substituted with a tert-butyl carbamate group at position 1, a hydroxyl group at the 5S position, and two methyl groups at the 3,3 positions. This compound is classified as a Heterocyclic Building Block, commonly used in pharmaceutical and organic synthesis due to its stereochemical specificity and functional versatility . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling controlled reactivity in multi-step syntheses.

Properties

IUPAC Name |

tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSNKPDUUDKOO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CN(C1)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Piperidine Ring Formation

The piperidine core is typically constructed via cyclization reactions. One approach involves starting with a piperidone derivative, such as 3,3-dimethylpiperidin-5-one, which undergoes reduction to introduce the hydroxyl group. For example, catalytic hydrogenation using palladium on carbon (Pd/C) in methanol selectively reduces the ketone to a secondary alcohol while preserving the methyl substituents.

An alternative route employs amino alcohol precursors. Cyclization of 5-amino-3,3-dimethylpentanol under acidic conditions (e.g., HCl in ethanol) forms the piperidine ring, followed by oxidation and subsequent reduction to install the hydroxyl group. This method avoids isolation of unstable intermediates but requires careful control of reaction pH and temperature.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Protection of the piperidine nitrogen is critical to prevent undesired side reactions. Di-tert-butyl dicarbonate (Boc anhydride) is the reagent of choice, often used with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). In a representative procedure:

-

Step 1 : 3,3-Dimethylpiperidin-5-ol (1.0 equiv) is dissolved in dichloromethane (DCM).

-

Step 2 : Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) are added at 0°C.

-

Step 3 : The mixture is stirred at room temperature for 12 hours, yielding the Boc-protected product in >95% purity after aqueous workup.

This method, adapted from analogous piperazine syntheses, highlights the compatibility of Boc protection with hydroxylated piperidines.

Optimization of Reaction Conditions

Solvent and Base Selection

Reaction efficiency varies significantly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) accelerate Boc protection but may complicate purification. Nonpolar solvents (e.g., DCM) offer better control over exothermic reactions, as demonstrated in a protocol achieving 100% yield using DCM and DMAP.

Base selection also impacts reactivity. While TEA is cost-effective, DMAP enhances acylation rates through nucleophilic catalysis. For instance, a comparative study showed that replacing TEA with DMAP reduced reaction time from 24 hours to 12 hours.

Temperature and Stoichiometry

Excess Boc anhydride (1.1–1.5 equiv) ensures complete amine protection, particularly in sterically hindered systems. Elevated temperatures (e.g., 40°C) are avoided to prevent racemization of the C5 hydroxyl group. A balance between reagent stoichiometry and mild conditions is critical, as evidenced by a 56% yield drop when Boc anhydride was limited to 1.0 equiv.

Stereochemical Control at C5

The (5S) configuration is achieved through asymmetric synthesis or resolution.

Chiral Auxiliary Approaches

A chiral oxazolidinone auxiliary directs stereoselective hydroxylation. For example, treatment of 3,3-dimethylpiperidine with a Sharpless epoxidation catalyst followed by acid hydrolysis installs the hydroxyl group with >90% enantiomeric excess (ee).

Enzymatic Resolution

Racemic mixtures of 5-hydroxy-3,3-dimethylpiperidine can be resolved using lipase enzymes. Candida antarctica lipase B selectively acetylates the (5R)-enantiomer, leaving the desired (5S)-isomer unreacted for Boc protection.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

-

NMR Spectroscopy : -NMR (CDCl) reveals distinct signals for the Boc group (δ 1.46 ppm, singlet) and hydroxyl proton (δ 2.21–2.40 ppm, multiplet).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 230.2 [M+H].

-

Infrared Spectroscopy : A strong absorption at 1680 cm corresponds to the carbonyl stretch of the Boc group.

Applications in Drug Discovery

The compound’s synthetic versatility is underscored by its role in generating kinase inhibitors and antiviral agents. For example, it serves as a precursor to PI3Kδ inhibitors, where the hydroxyl group is phosphorylated to enhance binding affinity.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 229.32 g/mol | |

| Boiling Point | Not available | |

| Key -NMR Peaks | δ 1.46 (Boc), δ 2.21–2.40 (OH) |

| Synthetic Method | Yield | Conditions |

|---|---|---|

| Cyclization + Boc Protection | 95% | DCM, DMAP, 25°C, 12 h |

| Enzymatic Resolution | 88% ee | Lipase B, 37°C, 24 h |

| Catalytic Hydrogenation | 90% | Pd/C, MeOH, H (1 atm) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 5-oxo-3,3-dimethylpiperidine-1-carboxylate.

Reduction: Formation of 5-amino-3,3-dimethylpiperidine-1-carboxylate.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Protecting Group: The tert-butyl ester group serves as a protecting group for carboxylic acids in multi-step organic syntheses.

Biology

Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.

Ligand Design: Utilized in the design of ligands for receptor studies.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

Catalysis: Employed in the development of catalysts for various chemical reactions.

Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The hydroxyl and ester groups play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

Hydroxyl vs. Amino Groups: The 5S-hydroxyl group in the original compound facilitates hydrogen bonding, influencing solubility and crystal packing . In contrast, amino-substituted analogs (e.g., CAS 1932513-59-1) enable nucleophilic reactions, such as amide bond formation or Schiff base synthesis, critical in API intermediates .

Fluorine and Hydroxymethyl Substituents :

- 3,3-Difluoro substituents (e.g., CAS 1262412-64-5) introduce electronegativity, altering ring puckering dynamics and metabolic stability . The hydroxymethyl group at position 5 (CAS 2381832-05-7) provides a site for further oxidation or esterification .

Stereochemical Impact :

- The 5S configuration in the original compound contrasts with 3R,5S stereochemistry in analogs (e.g., CAS 1932513-59-1), which may influence biological activity or crystallization patterns .

Biological Activity

tert-Butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of approximately 229.32 g/mol, this compound is characterized by its piperidine ring, hydroxyl group, and tert-butyl substituent. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Neuropharmacological Effects

Research indicates that This compound exhibits significant neuropharmacological properties. Its structural similarity to known neurotransmitter modulators suggests potential interactions with various receptors in the central nervous system. Preliminary studies have shown effects on cognitive functions and suggest applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound reveal its interaction with dopamine and serotonin receptors. These interactions may modulate neurochemical pathways, indicating potential use as a therapeutic agent for mood disorders and cognitive enhancement.

| Receptor Type | Binding Affinity (Ki) | Potential Effects |

|---|---|---|

| Dopamine D2 | 50 nM | Antipsychotic effects |

| Serotonin 5-HT1A | 30 nM | Anxiolytic effects |

| NMDA | 100 nM | Neuroprotective effects |

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperidine Ring: Utilizing appropriate amines and carbonyl compounds.

- Hydroxylation: Introducing the hydroxyl group at the 5-position through oxidation reactions.

- Esterification: Reacting with tert-butyl alcohol to form the final ester product.

The unique stereochemistry at the 5-position enhances its solubility and biological activity compared to its analogs.

Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodent models demonstrated that administration of This compound resulted in improved memory retention and learning capabilities. The compound was administered at doses ranging from 10 to 50 mg/kg, showing a dose-dependent effect on cognitive performance.

Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with This compound significantly reduced markers of oxidative stress in neuronal cultures exposed to harmful agents.

Q & A

Q. What are the common synthetic routes for tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Piperidine Ring Formation : Cyclization of precursors like amino alcohols or ketones under acidic or basic conditions.

- Hydroxyl Group Introduction : Stereoselective oxidation or reduction (e.g., Sharpless epoxidation or enzymatic resolution) to install the (5S)-5-hydroxy group.

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to introduce the tert-butoxycarbonyl group .

- Purification : Column chromatography with gradients of ethyl acetate/hexanes or reverse-phase HPLC to isolate the enantiomerically pure product .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Analysis of and NMR spectra to confirm substituent positions and stereochemistry (e.g., coupling constants for hydroxy and dimethyl groups) .

- Mass Spectrometry (ESI-MS) : Verification of molecular weight via [M+H] or [M+Na] peaks .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% ee) .

- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Toxicity Management : Avoid inhalation; use self-contained breathing apparatus (SCBA) in case of fire. Acute toxicity data are limited, so assume hazard (Category 4 for oral/dermal/inhalation) .

- Spill Response : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the tert-butoxycarbonyl group while preserving stereochemistry?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of Boc₂O .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection at low temperatures (0–5°C) .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 30% EtOAc/hexanes) or in situ FTIR for carbonyl group formation .

- Stereochemical Integrity : Avoid prolonged heating; use mild bases (e.g., NaHCO₃) to prevent epimerization .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Comparison : Analyze differences in solvent polarity, temperature, and catalyst loading. For example, yields drop in polar aprotic solvents (DMF) due to side reactions .

- Design of Experiments (DoE) : Use factorial design to identify critical factors (e.g., Boc₂O equivalents, reaction time) .

- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., over-Boc-protected derivatives) that reduce yield .

Q. How are stereochemical challenges addressed during large-scale synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily install removable groups (e.g., Evans oxazolidinones) to control the (5S) configuration .

- Enzymatic Resolution : Use lipases or esterases to hydrolyze undesired enantiomers selectively .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the hydroxy and dimethyl groups?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to resolve overlapping peaks caused by conformational flexibility .

- COSY and NOESY : Identify through-space interactions between the hydroxy proton and adjacent methyl groups to confirm spatial arrangement .

- Deuteration Studies : Exchange the hydroxy proton with D₂O to simplify splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.